

Environmental Fate of N-desmethylthiamethoxam: A Technical Guide

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Compound of Interest

Compound Name: *N*-Desmethylthiamethoxam-D4

Cat. No.: B15558919

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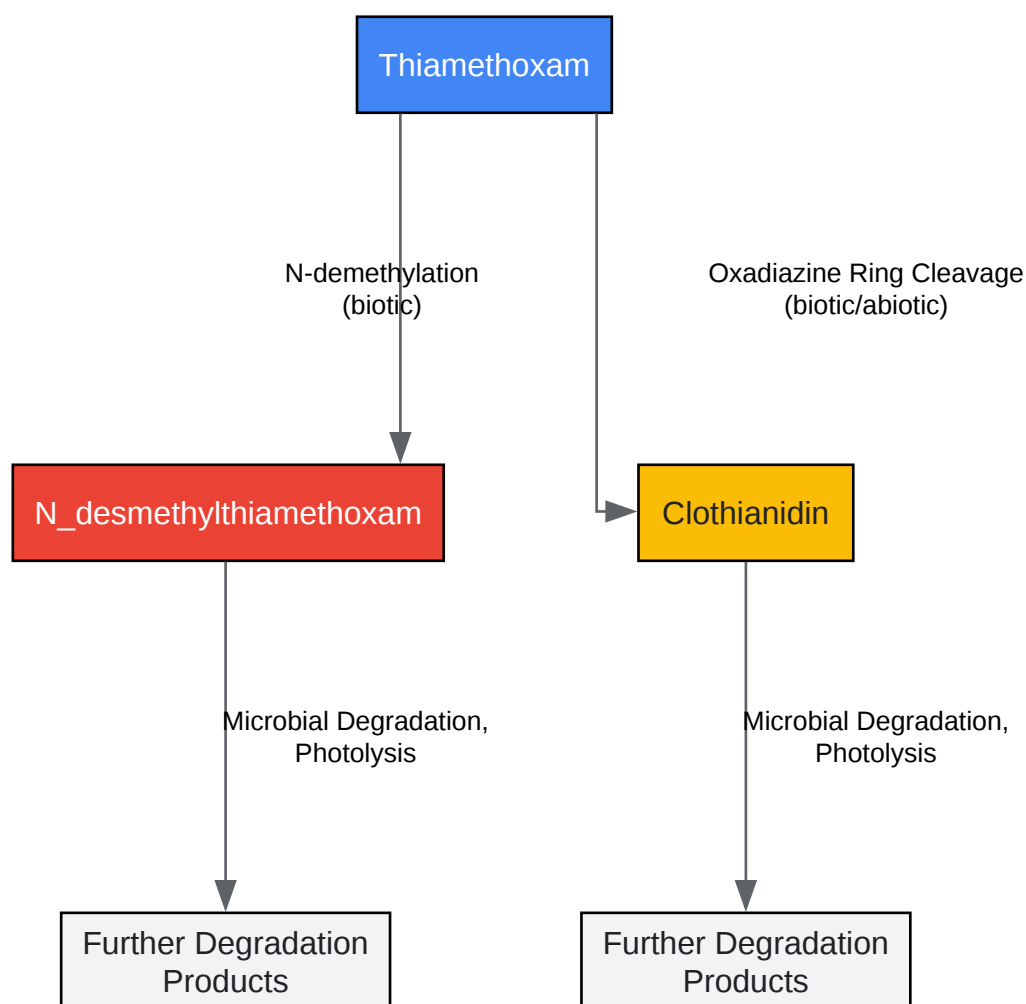
Executive Summary

N-desmethylthiamethoxam is a key metabolite of the second-generation neonicotinoid insecticide, thiamethoxam. While thiamethoxam's environmental fate is extensively studied, leading to the understanding of its transformation into the more persistent and often more toxic metabolite clothianidin, the specific environmental behavior of N-desmethylthiamethoxam is less documented. This guide synthesizes available data on the environmental degradation, mobility, and ecotoxicity of N-desmethylthiamethoxam, drawing necessary parallels from its parent compound. The information presented herein is intended to support environmental risk assessments and further research into the complete lifecycle of thiamethoxam and its derivatives.

Formation and Degradation Pathways

N-desmethylthiamethoxam is formed from thiamethoxam primarily through N-demethylation, a common metabolic process in various environmental compartments, including soil and plants. While some studies suggest that the cleavage of the oxadiazine ring to form clothianidin is a more dominant pathway in certain insects and plants, N-demethylation remains a recognized transformation route.^{[1][2][3]} Once formed, N-desmethylthiamethoxam is subject to further degradation through biotic and abiotic processes.

The primary degradation pathways for thiamethoxam, which are likely analogous for N-desmethylthiamethoxam, include microbial degradation in soil and photolysis in aquatic environments.[4][5][6] Microbial processes can involve nitroreduction and further cleavage of the molecule's ring structures.[4][5]



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Figure 1: Simplified degradation pathway of Thiamethoxam.

Quantitative Data Summary

Quantitative data specifically for N-desmethylthiamethoxam is limited in publicly available literature. The following tables summarize key environmental fate parameters for the parent compound, thiamethoxam, which can serve as a proxy for estimating the behavior of N-desmethylthiamethoxam. It is important to note that the polarity and other physicochemical

properties of N-desmethylthiamethoxam may differ from thiamethoxam, influencing its environmental behavior.

Soil Persistence

The persistence of thiamethoxam in soil is variable and influenced by soil type, temperature, and microbial activity.^{[7][8]}

Soil Type	Temperature (°C)	Half-life (DT50) of Thiamethoxam (days)	Reference
Calcareous	50	5.92 - 9.96	^[7]
Alluvial	Not Specified	Longer than in calcareous soil	^[7]
European Field Soils (various)	20 (normalized)	7.1 - 92.3 (geomean = 31.2)	^[9]

Photodegradation

Photodegradation is a significant dissipation pathway for thiamethoxam in aquatic environments.

Compound	Quantum Yield (Φ)	Estimated Half-life in Surface Water (50°N)	Reference
Thiamethoxam	0.019 ± 0.001	0.2 - 1.5 days	^{[6][10][11]}
Clothianidin	0.013 ± 0.001	Not specified	^[6]

Soil Sorption

The mobility of thiamethoxam in soil is influenced by its sorption to soil particles, which is generally low.

Soil Type	Freundlich Adsorption Coefficient (Kf)	Reference
Various Agricultural Soils	1.19 - 4.03	[12]
Andisol and Inceptisol	Kd: 2.3 - 6.9 L/kg	[13]

Aquatic Ecotoxicity

The acute toxicity of thiamethoxam to aquatic organisms has been documented for various species. Data for N-desmethylthiamethoxam is not readily available, but it is considered to have insecticidal activity.[\[2\]](#)[\[14\]](#)

Species	Endpoint	Value (Thiamethoxam)	Reference
Daphnia magna	48h EC50	43.2 ng/L	[1]
Danio rerio (Zebrafish)	96h LC50	37.5 µg/L	[1]
Oncorhynchus mykiss (Rainbow Trout)	96h LC50	>100 mg/L	[15]
Chironomus riparius	30d NOEC (emergence)	0.01 mg/L	Not directly cited, but inferred from general toxicity data

Experimental Protocols

Detailed experimental protocols for investigating the environmental fate of N-desmethylthiamethoxam are crucial for generating reliable data. The following sections outline methodologies adapted from established procedures for neonicotinoids.

Analysis of N-desmethylthiamethoxam in Water by LC-MS/MS

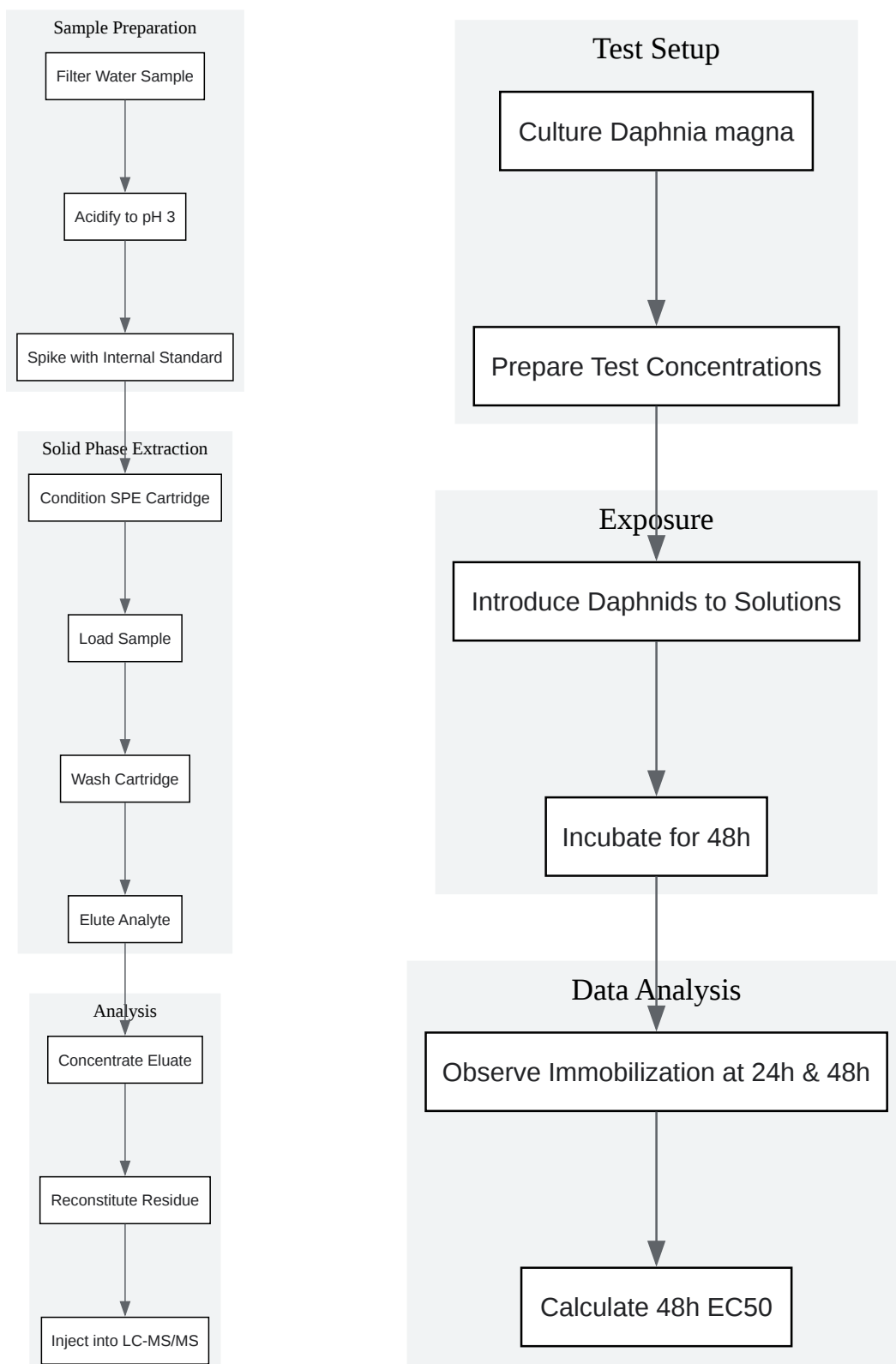
This protocol is adapted from standard methods for the analysis of neonicotinoids in water samples.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Objective: To quantify the concentration of N-desmethylthiamethoxam in water samples.

Methodology:

- Sample Preparation:
 - Filter water samples through a 0.7- μ m glass fiber filter.
 - Acidify the sample to pH 3 with formic acid.
 - Spike the sample with an appropriate internal standard.
- Solid Phase Extraction (SPE):
 - Condition a Waters Oasis HLB SPE cartridge with methanol followed by acidified water.
 - Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
 - Wash the cartridge with water to remove interferences.
 - Elute N-desmethylthiamethoxam with methanol or acetonitrile.
- Sample Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a suitable volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - LC System: Agilent 1200 series or equivalent.
 - Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 μ m.
 - Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.
 - Gradient: Optimized for the separation of N-desmethylthiamethoxam from potential interferences.

- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two specific precursor-product ion transitions for N-desmethylthiamethoxam for quantification and confirmation.



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